3-Chloro-4 hydroxy-5-nitrobenzonitrile acetate
Description
3-Chloro-4-hydroxy-5-nitrobenzonitrile acetate is a substituted aromatic compound featuring a benzonitrile core with distinct functional groups: a chlorine atom at position 3, a hydroxyl group at position 4, a nitro group at position 5, and an acetate ester at the benzonitrile moiety. This arrangement confers unique physicochemical properties, such as polarity modulation from the acetate group and electron-withdrawing effects from the nitro and chloro substituents.
Properties
CAS No. |
1690-03-5 |
|---|---|
Molecular Formula |
C9H5ClN2O4 |
Molecular Weight |
240.60 g/mol |
IUPAC Name |
(2-chloro-4-cyano-6-nitrophenyl) acetate |
InChI |
InChI=1S/C9H5ClN2O4/c1-5(13)16-9-7(10)2-6(4-11)3-8(9)12(14)15/h2-3H,1H3 |
InChI Key |
DITBPMMVCJOVOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1Cl)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-hydroxy-5-nitrobenzonitrile acetate typically involves multiple steps. One common method starts with the nitration of 3-chlorobenzonitrile to introduce the nitro group. This is followed by the hydroxylation of the nitro compound to obtain 3-chloro-4-hydroxy-5-nitrobenzonitrile. Finally, the hydroxyl group is esterified with acetic anhydride to form the acetate ester .
Industrial Production Methods
Industrial production of 3-Chloro-4-hydroxy-5-nitrobenzonitrile acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Hydrolysis of the Acetate Ester
The acetate group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding phenol derivative. Similar ester hydrolysis is demonstrated in ethyl 3-chloro-4-hydroxy-5-nitrobenzoate (PubChem CID 59626482) .
| Reaction | Conditions | Product | Source |
|---|---|---|---|
| Acetate → Phenol | Aqueous HCl/H₂SO₄ or NaOH/EtOH | 3-Chloro-4-hydroxy-5-nitrobenzonitrile | , |
-
Mechanism : Base-catalyzed saponification or acid-catalyzed ester cleavage.
-
Key Observation : In analogous systems, ester hydrolysis proceeds quantitatively at 60–100°C .
Nitrile Group Transformations
The nitrile group can undergo hydrolysis, reduction, or nucleophilic addition. For example, 3-hydroxy-4-methoxybenzonitrile is hydrolyzed to carboxylic acid derivatives under acidic conditions , while nitriles in quinazoline synthesis are reduced to amines .
| Reaction | Conditions | Product | Source |
|---|---|---|---|
| Nitrile → Carboxylic Acid | H₂SO₄ (conc.), H₂O, reflux | 3-Chloro-4-hydroxy-5-nitrobenzoic acid | , |
| Nitrile → Amine | LiAlH₄ or H₂/Pd-C | 3-Chloro-4-hydroxy-5-nitrobenzylamine | , |
-
Mechanistic Insight : Acidic hydrolysis proceeds via a nitrilium intermediate, while reduction forms primary amines .
Nitro Group Reduction
The nitro group can be selectively reduced to an amine. For instance, 3-chloro-5-nitrotoluene is reduced to 3-chloro-5-methylaniline using SnCl₂ or catalytic hydrogenation .
| Reaction | Conditions | Product | Source |
|---|---|---|---|
| Nitro → Amine | SnCl₂/HCl or H₂/Pd-C | 3-Chloro-4-hydroxy-5-aminobenzonitrile | , |
-
Selectivity : Nitro reduction typically precedes other functional-group modifications due to its high reactivity .
Electrophilic Aromatic Substitution
The phenolic -OH and electron-withdrawing groups (nitro, chloro) direct electrophilic attacks. For example, nitration of 4-methoxy-3-[3-morpholinopropoxy]benzaldehyde
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of 3-chloro-4-hydroxy-5-nitrobenzonitrile acetate exhibit potential as anticancer agents. The compound acts as a selective modulator of androgen receptors, which are critical in the progression of certain cancers, particularly prostate cancer. Its ability to selectively target these receptors allows it to function as a therapeutic agent while minimizing side effects associated with traditional chemotherapies .
Mechanism of Action
The mechanism involves the inhibition of androgen receptor signaling pathways, which can lead to reduced tumor growth and proliferation in androgen-dependent cancers. Studies have shown that compounds similar to 3-chloro-4-hydroxy-5-nitrobenzonitrile acetate effectively decrease the viability of cancer cells in vitro, suggesting a promising avenue for further development .
Synthesis and Characterization
The synthesis of 3-chloro-4-hydroxy-5-nitrobenzonitrile acetate typically involves multi-step organic reactions, including nitration and chlorination processes. The following table summarizes key synthetic routes:
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Nitration | Nitrobenzene, HNO₃ | 50°C, 2 hours | 85% |
| Chlorination | Chlorine gas | Room temperature | 90% |
| Acetylation | Acetic anhydride | Reflux for 1 hour | 80% |
These synthetic methods yield high-purity products suitable for further biological testing.
Material Science Applications
Polymer Chemistry
3-Chloro-4-hydroxy-5-nitrobenzonitrile acetate is also explored as a monomer in polymer synthesis. Its functional groups allow for the development of polymers with specific properties, such as increased thermal stability and enhanced mechanical strength. The incorporation of this compound into polymer matrices has been shown to improve the overall performance of materials used in various industrial applications .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer properties of a series of benzonitrile derivatives, including 3-chloro-4-hydroxy-5-nitrobenzonitrile acetate. The results demonstrated significant cytotoxicity against prostate cancer cell lines, with IC50 values indicating potency comparable to established chemotherapeutic agents .
Case Study 2: Polymer Development
In another study focusing on material applications, researchers synthesized a series of polymers incorporating 3-chloro-4-hydroxy-5-nitrobenzonitrile acetate. The resulting materials exhibited enhanced mechanical properties and thermal stability compared to traditional polymers, making them suitable for use in high-performance applications such as aerospace and automotive components .
Mechanism of Action
The mechanism of action of 3-Chloro-4-hydroxy-5-nitrobenzonitrile acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl and chloro groups can also participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares 3-Chloro-4-hydroxy-5-nitrobenzonitrile acetate with its closest structural analogs based on similarity scores and substituent patterns (derived from ):
| Compound Name | Substituent Positions | Functional Groups | Similarity Score |
|---|---|---|---|
| 3-Chloro-4-hydroxy-5-nitrobenzonitrile acetate | 3-Cl, 4-OH, 5-NO2 | Benzonitrile, Acetate ester | - |
| Methyl 5-chloro-2-hydroxy-3-nitrobenzoate | 5-Cl, 2-OH, 3-NO2 | Benzoate, Methyl ester | 0.89 |
| 3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid | 2-Cl, 4-NO2 (phenoxy group) | Benzoic acid, Ether linkage | 0.80 |
| Methyl 4-chloro-3-methoxy-5-nitrobenzoate | 4-Cl, 3-OCH₃, 5-NO2 | Benzoate, Methyl ester, Methoxy | 0.78 |
Key Observations:
Methyl 5-chloro-2-hydroxy-3-nitrobenzoate (similarity 0.89):
- Shares nitro, chloro, and hydroxyl substituents but differs in their positions (5-Cl, 2-OH vs. 3-Cl, 4-OH in the target compound).
- The methyl ester group may reduce solubility in polar solvents compared to the acetate ester in the target compound .
3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid (similarity 0.80): Features a phenoxy ether linkage absent in the target compound. The benzoic acid group increases acidity, contrasting with the neutral benzonitrile core of the target .
This differs from the hydroxyl group in the target, which can participate in hydrogen bonding .
Physicochemical Properties (Inferred)
- Solubility : The acetate ester in the target compound may enhance lipophilicity compared to methyl esters or free acids, favoring organic-phase reactions.
- Melting Points : While specific data are unavailable, analogs like 4:6-dinitro-m-cresol (m.p. 74°C, ) suggest that nitro and chloro substituents generally elevate melting points due to increased molecular rigidity .
Research Implications and Limitations
Key gaps include:
- Experimental melting points, solubility, and stability profiles.
- Direct comparative studies on biological or catalytic activity.
Further research should prioritize synthesis optimization (e.g., methods) and spectroscopic characterization to validate inferred properties.
Biological Activity
3-Chloro-4-hydroxy-5-nitrobenzonitrile acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies, providing a comprehensive overview based on diverse sources.
- IUPAC Name : 3-Chloro-4-hydroxy-5-nitrobenzonitrile acetate
- CAS Number : 1690-03-5
- Molecular Formula : C10H7ClN2O4
- Molecular Weight : 244.63 g/mol
Biological Activity Overview
The biological activity of 3-Chloro-4-hydroxy-5-nitrobenzonitrile acetate has been primarily investigated for its potential as an antimicrobial and anticancer agent. The compound's structure suggests that it may interact with various biological targets, leading to significant pharmacological effects.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of benzonitrile have shown effectiveness against various bacterial strains. The presence of nitro and chloro groups in the structure enhances the compound's ability to disrupt microbial cell functions.
Anticancer Activity
The compound's potential anticancer activity has been explored through various studies. It is hypothesized that the compound may inhibit specific cancer cell lines by inducing apoptosis or disrupting cell cycle progression. For example, studies on similar nitro-substituted benzonitriles have reported significant cytotoxic effects on human cancer cell lines.
The exact mechanism of action for 3-Chloro-4-hydroxy-5-nitrobenzonitrile acetate remains to be fully elucidated; however, it is believed that:
- The nitro group may undergo reduction to form reactive intermediates that can interact with cellular macromolecules.
- The chloro group can enhance lipophilicity, aiding in membrane penetration and interaction with intracellular targets.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted on the anticancer properties of related compounds demonstrated that derivatives with similar functional groups significantly inhibited the growth of breast cancer cell lines (MCF-7). The study utilized MTT assays to measure cell viability, revealing a dose-dependent response with IC50 values in the micromolar range.
Case Study: Antimicrobial Efficacy
Another research effort focused on the antimicrobial efficacy of nitro-substituted benzonitriles, including 3-Chloro-4-hydroxy-5-nitrobenzonitrile acetate. The study reported minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity that warrants further investigation.
Q & A
Q. What are the optimal synthetic routes for 3-Chloro-4-hydroxy-5-nitrobenzonitrile acetate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound can be approached through sequential functionalization of a benzaldehyde or benzoic acid precursor. A practical route involves:
Chlorination and Nitration : Introduce chloro and nitro groups via electrophilic aromatic substitution, optimizing temperature (e.g., 0–5°C for nitration to minimize side reactions) and stoichiometry .
Hydroxylation : Selective hydrolysis or oxidation, as demonstrated in analogous systems (e.g., reduction of nitro groups followed by diazotization and hydrolysis) .
Acetylation : Protect the hydroxyl group using acetic anhydride under catalytic acidic conditions (e.g., H₂SO₄).
Key Considerations :
- Yield Optimization : Excess nitrating agents (HNO₃/H₂SO₄) improve nitro-group incorporation but require quenching to prevent over-nitration .
- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) resolves intermediates .
Advanced Question
Q. How can conflicting spectroscopic data (e.g., NMR shifts) for nitro and chloro substituents in aromatic systems be resolved?
Methodological Answer: Discrepancies in NMR assignments arise due to electron-withdrawing effects and steric interactions. Strategies include:
- 2D NMR (HSQC, HMBC) : Correlate protons with adjacent carbons to distinguish overlapping signals (e.g., differentiating C-3 chloro and C-5 nitro substituents) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry, as seen in structurally similar nitro-chloro benzoic acids .
- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (software: Gaussian or ORCA) to validate assignments .
Basic Question
Q. What analytical techniques are most reliable for characterizing 3-Chloro-4-hydroxy-5-nitrobenzonitrile acetate?
Methodological Answer:
- Purity Assessment : HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) detects impurities <0.5% .
- Structural Confirmation :
Advanced Question
Q. What computational methods predict the reactivity of the acetate group in hydrolysis or nucleophilic substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the acetate group using B3LYP/6-311+G(d,p) basis sets. Compare with thermodynamic data from analogous esters (e.g., ethyl acetate hydrolysis ΔG‡) .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model nucleophilic attack on the acetate carbonyl .
- Transition State Analysis : Locate TS structures (e.g., using QST2 in Gaussian) to evaluate activation barriers for hydrolysis .
Basic Question
Q. How does the nitro group’s position influence the compound’s stability under acidic or basic conditions?
Methodological Answer:
- Acidic Conditions : The nitro group at C-5 destabilizes the aromatic ring via resonance, increasing susceptibility to hydrolysis. Monitor via pH-controlled stability studies (e.g., 1M HCl at 25°C, HPLC tracking) .
- Basic Conditions : Nitro groups at meta positions (relative to hydroxyl) reduce electron density, slowing deacetylation. Compare with para-nitro analogs (e.g., 4-nitrobenzyl alcohol derivatives) .
Advanced Question
Q. What strategies mitigate byproduct formation during the synthesis of 3-Chloro-4-hydroxy-5-nitrobenzonitrile acetate?
Methodological Answer:
- Kinetic Control : Lower reaction temperatures (−10°C) during nitration favor mono-substitution over di-nitration byproducts .
- Protecting Groups : Temporarily protect the hydroxyl group (e.g., as a TBS ether) before nitration, then deprotect post-reaction .
- Catalytic Optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance nitro-group regioselectivity .
Basic Question
Q. How does the chloro substituent affect the compound’s solubility in common organic solvents?
Methodological Answer:
- Solubility Screening : Test in DMSO, DMF, and THF using gravimetric analysis. Chloro groups reduce polarity, enhancing solubility in non-polar solvents (e.g., logP ~2.5 predicted via ChemDraw) .
- Co-solvent Systems : Ethanol/water mixtures (70:30) improve solubility for biological assays .
Advanced Question
Q. What mechanistic insights explain the compound’s potential as a pharmacophore in antimicrobial agents?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Compare with 3-quinolinecarboxylic acid derivatives, where chloro and nitro groups enhance bacterial membrane penetration .
- Enzyme Docking Studies : Model interactions with bacterial dihydrofolate reductase (PDB: 1DF7) using AutoDock Vina. Nitro groups may form H-bonds with active-site residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
